![molecular formula C28H16N4O3 B3445704 N-[4-(4-cyanophenoxy)phenyl]-4-(3,4-dicyanophenoxy)benzamide](/img/structure/B3445704.png)
N-[4-(4-cyanophenoxy)phenyl]-4-(3,4-dicyanophenoxy)benzamide
説明
N-[4-(4-cyanophenoxy)phenyl]-4-(3,4-dicyanophenoxy)benzamide, commonly known as CP-690,550, is a small molecule inhibitor of Janus kinase 3 (JAK3). JAK3 is a tyrosine kinase that is involved in the signaling pathways of several cytokines, including interleukins and interferons. CP-690,550 has been extensively studied for its potential therapeutic applications in various autoimmune diseases, such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease.
作用機序
Although the mechanism of action of CP-690,550 is well understood, there is still much to be learned about the signaling pathways that are affected by N-[4-(4-cyanophenoxy)phenyl]-4-(3,4-dicyanophenoxy)benzamide inhibition. Future studies could investigate the downstream effects of N-[4-(4-cyanophenoxy)phenyl]-4-(3,4-dicyanophenoxy)benzamide inhibition on immune cell function and cytokine production.
4. New JAK inhibitors: CP-690,550 is one of several JAK inhibitors that have been developed for the treatment of autoimmune diseases. Future studies could investigate the potential benefits of other JAK inhibitors, such as tofacitinib and baricitinib, for the treatment of autoimmune diseases.
5. Safety and toxicity: Although CP-690,550 has shown promising results in clinical trials, there are still concerns about its long-term safety and toxicity. Future studies could investigate the potential risks and benefits of long-term treatment with CP-690,550, as well as the potential for drug interactions with other medications.
実験室実験の利点と制限
CP-690,550 is a highly selective inhibitor of N-[4-(4-cyanophenoxy)phenyl]-4-(3,4-dicyanophenoxy)benzamide, which makes it an attractive tool for studying the role of N-[4-(4-cyanophenoxy)phenyl]-4-(3,4-dicyanophenoxy)benzamide in immune cell signaling. However, the use of CP-690,550 in lab experiments is limited by its relatively low solubility and stability in aqueous solutions. In addition, CP-690,550 has been shown to have off-target effects on other JAK family members, such as JAK2 and TYK2, at high concentrations.
将来の方向性
1. Combination therapy: CP-690,550 has been shown to have synergistic effects when used in combination with other immunosuppressive agents, such as methotrexate and cyclosporine. Future studies could investigate the potential benefits of combining CP-690,550 with other agents for the treatment of autoimmune diseases.
2. New indications: CP-690,550 has shown promising results in clinical trials for the treatment of rheumatoid arthritis and psoriasis. Future studies could investigate the potential benefits of CP-690,550 for the treatment of other autoimmune diseases, such as multiple sclerosis and lupus.
3.
科学的研究の応用
CP-690,550 has been extensively studied for its potential therapeutic applications in various autoimmune diseases, such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. In preclinical studies, CP-690,550 has been shown to inhibit the proliferation of T cells and B cells, as well as the production of pro-inflammatory cytokines. In clinical trials, CP-690,550 has demonstrated significant efficacy in reducing disease activity and improving clinical outcomes in patients with rheumatoid arthritis and psoriasis.
特性
IUPAC Name |
N-[4-(4-cyanophenoxy)phenyl]-4-(3,4-dicyanophenoxy)benzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H16N4O3/c29-16-19-1-8-24(9-2-19)34-26-13-6-23(7-14-26)32-28(33)20-3-10-25(11-4-20)35-27-12-5-21(17-30)22(15-27)18-31/h1-15H,(H,32,33) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAAZVBAGXISFFF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)OC2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)OC4=CC(=C(C=C4)C#N)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H16N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(4-cyanophenoxy)phenyl]-4-(3,4-dicyanophenoxy)benzamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。